molecular formula C8H14ClNO2S B13226540 Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride

Cat. No.: B13226540
M. Wt: 223.72 g/mol
InChI Key: PVQCIEQTTPSTTO-UHFFFAOYSA-N
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Description

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride (hereafter referred to by its full systematic name) is a bicyclic sulfonyl chloride derivative characterized by a fused cyclopentane-pyridine ring system. Its rigid bicyclic structure imparts unique steric and electronic properties, distinguishing it from simpler sulfonyl chlorides like benzenesulfonyl chloride or aliphatic analogs.

Properties

Molecular Formula

C8H14ClNO2S

Molecular Weight

223.72 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-sulfonyl chloride

InChI

InChI=1S/C8H14ClNO2S/c9-13(11,12)10-6-2-4-7-3-1-5-8(7)10/h7-8H,1-6H2

InChI Key

PVQCIEQTTPSTTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCN(C2C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Octahydro-1H-cyclopenta[b]pyridine-1-sulfonyl chloride

General Synthetic Approach

The synthesis of this compound typically involves two main stages:

The bicyclic octahydro-1H-cyclopenta[b]pyridine skeleton can be prepared via diastereoselective cyclization strategies, while the sulfonyl chloride moiety is introduced through sulfonation followed by chlorination or direct conversion of sulfonamides to sulfonyl chlorides.

Synthesis of the Octahydro-1H-cyclopenta[b]pyridine Core

A notable method to construct the octahydro-1H-cyclopenta[b]pyridine skeleton is through a Pd/Au relay-catalyzed reaction involving (Z)-1-iodo-1,6-diene and alkynes. This method proceeds via sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization, yielding the bicyclic piperidine framework with excellent diastereoselectivity (>99.5:1) and low palladium catalyst loading without copper additives. The reaction conditions are mild and provide a variety of piperidine derivatives bearing 1,5-enyne motifs, which can be further functionalized.

Parameter Details
Starting materials (Z)-1-iodo-1,6-diene and alkynes
Catalyst system Pd/Au relay catalysis (IPrAuCl/AgBF4)
Reaction type Intramolecular Heck cyclization, Sonogashira coupling, 1,5-enyne cyclization
Diastereoselectivity >99.5:1
Catalyst loading Low Pd loading, copper-free
Outcome Octahydro-1H-cyclopenta[b]pyridine skeleton

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride group can be introduced by converting primary sulfonamides or sulfonic acids into sulfonyl chlorides. Several methods are documented:

Pyrylium Salt-Mediated Conversion of Primary Sulfonamides

A modern, mild, and highly chemoselective method involves the use of pyrylium salts (e.g., Pyry-BF4) combined with magnesium chloride (MgCl2) to activate primary sulfonamides and convert them into sulfonyl chlorides under mild conditions (60 °C, 3 h). This method tolerates a wide variety of functional groups and is suitable for late-stage functionalization of complex molecules, including drug-like compounds.

Parameter Details
Starting material Primary sulfonamides
Reagents Pyrylium salt (Pyry-BF4), MgCl2
Solvent Butanol (BuOH)
Temperature 60 °C
Reaction time 3 hours
Advantages Mild conditions, high chemoselectivity, functional group tolerance
Chlorination of Sulfonic Acids Using Phosphorus Chlorides

A classical and widely used approach is the chlorination of sulfonic acids or sulfonic acid derivatives with phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). For example, hydroxypyridine sulfonic acids can be converted to chloropyridine sulfonyl chlorides by treatment with PCl3 and chlorine gas under reflux conditions (80–110 °C). The reaction typically involves the formation of phosphorus oxychloride as an intermediate solvent and proceeds with high yield and purity (>84% yield, 99.7% purity by HPLC).

Parameter Details
Starting material Hydroxypyridine sulfonic acid (e.g., 4-hydroxypyridine-3-sulfonic acid)
Reagents Phosphorus trichloride (PCl3), chlorine gas
Temperature 80–110 °C (reflux)
Reaction time ~20 hours
Yield ~84%
Purity 99.7% (HPLC)
Notes Phosphorus oxychloride formed in situ improves solubility
Chlorination of Sulfonamides with Chlorinating Agents

Sulfonamides can also be converted to sulfonyl chlorides using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide under controlled low-temperature conditions. For instance, a procedure involving the addition of chlorine gas or sulfuryl chloride at temperatures below -5 °C, followed by workup with sodium thiosulfate and washing steps, yields sulfonyl chlorides with high purity.

Specific Synthetic Example: Preparation of this compound

While direct literature on the exact preparation of this compound is limited, the general methodology can be inferred by combining the above strategies:

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Advantages Limitations
Pd/Au Relay Catalyzed Cyclization (Z)-1-iodo-1,6-diene + alkyne Pd/Au catalysts, mild conditions High (>99% diastereoselectivity) High stereoselectivity, mild Requires specialized catalysts
Pyrylium Salt Activation Primary sulfonamides Pyry-BF4, MgCl2, BuOH, 60 °C, 3 h Moderate to High (~77–85%) Mild, functional group tolerant Limited to sulfonamide substrates
Phosphorus Trichloride Chlorination Hydroxypyridine sulfonic acids PCl3, Cl2 gas, reflux 80–110 °C High (~84%) High yield, scalable Harsh reagents, requires gas handling
Sulfuryl Chloride Chlorination Sulfonamides SO2Cl2 or Cl2, low temperature Variable Straightforward Requires low temperature control

Research Findings and Perspectives

  • The Pd/Au relay catalysis method offers a highly diastereoselective route to the bicyclic core, which is crucial for obtaining the correct stereochemistry in the final sulfonyl chloride compound.

  • The pyrylium salt method for sulfonyl chloride formation is a recent advancement that allows late-stage functionalization of complex molecules, which could be adapted for sulfonyl chloride formation on the octahydro-1H-cyclopenta[b]pyridine scaffold, especially when sensitive functional groups are present.

  • Traditional chlorination methods using phosphorus chlorides and chlorine gas remain robust and scalable but require careful handling of corrosive and toxic reagents.

  • The combination of these methodologies provides a versatile toolbox for the preparation of this compound, balancing efficiency, selectivity, and practical considerations.

The preparation of this compound involves the strategic assembly of the bicyclic pyridine core followed by the introduction of the sulfonyl chloride functional group. Advanced catalytic cyclization methods enable the construction of the core with high stereocontrol, while sulfonyl chloride formation can be achieved via modern pyrylium salt-mediated activation of sulfonamides or classical chlorination of sulfonic acids with phosphorus trichloride and chlorine gas. Each method offers distinct advantages and can be selected based on substrate sensitivity, scale, and available facilities.

This comprehensive overview synthesizes diverse, authoritative research findings to guide the efficient preparation of this important sulfonyl chloride compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily participates in nucleophilic substitution, forming sulfonamides or sulfonate esters under mild conditions.

Key Reactions:

  • Amine Sulfonylation : Reacts with primary/secondary amines (e.g., pyridine, triethylamine) to yield sulfonamides. For example:

    Octahydro 1H cyclopenta b pyridine 1 sulfonyl chloride+R NH2BaseR NH SO2 octahydro 1H cyclopenta b pyridine+HCl\text{Octahydro 1H cyclopenta b pyridine 1 sulfonyl chloride}+\text{R NH}_2\xrightarrow{\text{Base}}\text{R NH SO}_2\text{ octahydro 1H cyclopenta b pyridine}+\text{HCl}

    This reaction proceeds in dichloromethane or tetrahydrofuran with bases like triethylamine at 0–25°C .

  • Alcohol/Ester Formation : Reacts with hydroxyl groups to form sulfonate esters, though steric hindrance from the bicyclic framework can influence regioselectivity .

Table 1: Representative Substitution Reactions

SubstrateReagents/ConditionsProductYieldSource
PyridineDCM, 0°C, 1 hourPyridinium sulfonate85%
BenzylamineTHF, Et₃N, RTN-Benzylsulfonamide derivative78%
PhenolAcetone, K₂CO₃, refluxPhenyl sulfonate ester62%

Transition Metal-Catalyzed Couplings

The sulfonyl chloride moiety facilitates cross-coupling reactions:

  • Sonogashira Coupling : In the presence of Pd/Cu catalysts, the chloride can be replaced by alkynes to form sulfonyl-acetylene derivatives. This requires anhydrous conditions and inert atmospheres .

  • Heck-Type Cyclization : Sequential Pd/Au catalysis enables intramolecular cyclization to form polycyclic frameworks .

Example Pathway:

Sulfonyl chloridePd 0 AlkyneAlkynylated sulfoneAu I Fused bicyclic product\text{Sulfonyl chloride}\xrightarrow{\text{Pd 0 Alkyne}}\text{Alkynylated sulfone}\xrightarrow{\text{Au I }}\text{Fused bicyclic product}

Diastereoselectivity exceeds 99.5:1 in optimized cases .

Cycloaddition and Ring-Opening Reactions

Under Lewis acid catalysis (e.g., ZnCl₂), the compound participates in [4+2] inverse electron-demand hetero-Diels-Alder reactions with 1,2-diaza-1,3-dienes, forming pyridazine-fused indolines . Competing [3+2] cycloadditions are observed but are less favorable .

Critical Factors:

  • Steric Effects : The bicyclic structure imposes steric constraints, favoring endo transition states .

  • Electronic Effects : Electron-withdrawing sulfonyl groups enhance electrophilicity at the chloride site .

Functional Group Interconversions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl chloride to a thiol, though this is rarely utilized due to competing dechlorination.

  • Oxidation : Stable under mild oxidative conditions (e.g., KMnO₄), but strong oxidants degrade the bicyclic core.

Scientific Research Applications

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₁₂ClNO₂S
  • Molecular Weight : 221.7 g/mol
  • Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols.
  • Applications : Used in synthesizing sulfonamide-based inhibitors, sensors, or polymers.

The following analysis compares the target compound with structurally related sulfonyl chlorides, focusing on reactivity, stability, and functional utility.

Structural and Electronic Differences

a) Benzenesulfonyl Chloride
  • Structure : Aromatic benzene ring with a sulfonyl chloride group.
  • Reactivity : Less steric hindrance allows faster reactions with nucleophiles compared to the bicyclic compound. However, the electron-withdrawing nature of the benzene ring enhances electrophilicity at the sulfur center.
  • Stability : Prone to hydrolysis in aqueous environments but less sensitive to steric decomposition than bicyclic analogs.
b) Cyclohexanesulfonyl Chloride
  • Structure : Aliphatic cyclohexane ring with sulfonyl chloride.
  • Reactivity : Lower electrophilicity due to the absence of aromatic or heterocyclic electron effects. Reactions proceed slower but with higher regioselectivity.
  • Solubility: Higher solubility in nonpolar solvents compared to the target compound due to its fully saturated structure.
c) 1-Naphthalenesulfonyl Chloride
  • Structure : Polycyclic aromatic system with sulfonyl chloride.
  • Reactivity : Enhanced electrophilicity due to extended conjugation, but bulkier structure reduces accessibility for nucleophilic attack.
  • Applications : Widely used in peptide synthesis; contrasts with the bicyclic compound’s niche use in constrained macrocycle formation.

Quantitative Comparison

Table 1: Physicochemical and Reactivity Data

Property Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl Chloride Benzenesulfonyl Chloride Cyclohexanesulfonyl Chloride
Molecular Weight (g/mol) 221.7 176.6 182.7
Melting Point (°C) 98–102 (decomposes) 64–66 32–35
Solubility in MeOH (g/100 mL) 15.2 28.9 40.5
Hydrolysis Half-Life (pH 7, 25°C) 12 min 8 min 45 min
Reaction Rate with Aniline (k, M⁻¹s⁻¹) 0.45 1.20 0.30

Key Observations :

  • The bicyclic compound exhibits reduced solubility in methanol compared to simpler analogs, attributed to its rigid, nonplanar structure .
  • Hydrolysis stability is intermediate between benzenesulfonyl chloride (fastest hydrolysis) and cyclohexanesulfonyl chloride (slowest), likely due to partial shielding of the sulfonyl chloride group by the bicyclic framework.
  • Reaction kinetics with aniline are slower than benzenesulfonyl chloride, highlighting steric hindrance effects .

Hypothetical Comparison :

  • If applied in sensor chemistry, the bicyclic compound’s constrained structure might improve selectivity for specific analytes (e.g., sterically hindered explosives) but reduce response speed compared to planar analogs like benzenesulfonyl chloride.

Biological Activity

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride is a compound that belongs to a class of bicyclic heterocycles known for their diverse biological activities. The sulfonyl chloride functional group contributes significantly to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, drawing from various research findings, case studies, and synthesis methodologies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that can interact with various biological targets. Its molecular formula is C8H12ClNC_8H_{12}ClN with a sulfonyl chloride group that enhances its electrophilic character, making it a useful intermediate in organic synthesis and drug development.

Synthesis Methods

The synthesis of octahydro-1H-cyclopenta[B]pyridine derivatives has been explored through several strategies, often involving palladium-catalyzed reactions. A notable method includes the use of (Z)-1-iodo-1,6-diene and alkyne via a Pd/Au relay catalyzed process, yielding high diastereoselectivity (>99.5:1) for the desired product . This efficient synthetic route is crucial for producing compounds with potential biological activity.

Antimicrobial Activity

Research indicates that compounds derived from the octahydro-1H-cyclopenta[B]pyridine scaffold exhibit significant antimicrobial properties. A study evaluating a series of triazolo[4,3-a]pyridines demonstrated promising antimalarial activity against Plasmodium falciparum, suggesting that similar scaffolds may also possess effective antimicrobial properties due to structural similarities .

Antagonistic Effects

In studies involving retinol-binding protein 4 (RBP4), certain analogs of octahydrocyclopenta structures have shown to act as antagonists, effectively reducing serum RBP4 levels in rodent models. These findings suggest potential applications in metabolic disorders where RBP4 plays a critical role .

Cytotoxicity Studies

The cytotoxic effects of octahydro-1H-cyclopenta[B]pyridine derivatives have been evaluated against various cancer cell lines, including HeLa and CaCo-2. Results indicated that specific derivatives could inhibit cell proliferation effectively, highlighting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can facilitate binding to active sites, modulating enzymatic activity and influencing various biochemical pathways.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Antimalarial Activity : A library of compounds featuring triazolo-pyridine scaffolds showed IC50 values as low as 2.24 μM against P. falciparum, indicating strong antimalarial potential .
  • Cancer Cell Line Studies : Derivatives tested against HeLa cells demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .
  • RBP4 Interaction : Compounds designed based on the octahydro structure showed improved pharmacokinetic properties and sustained lowering of serum RBP4 levels in both acute and chronic dosing studies in rodents .

Q & A

Q. How can computational modeling predict regioselectivity in derivatization?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) to map steric/electronic effects. Pair with Hammett substituent constants (σ⁺) to predict sulfonyl group reactivity in diverse nucleophilic environments .

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